Eupalestin

Catalog No.
S573310
CAS No.
73340-44-0
M.F
C21H20O9
M. Wt
416.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eupalestin

CAS Number

73340-44-0

Product Name

Eupalestin

IUPAC Name

5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3

InChI Key

YPFLOZZPZVKXBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

Synonyms

5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone, 5,6,7,8,3'-PM-4',5'-MDF

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

The exact mass of the compound Eupalestin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Eupalestin is a bioactive compound primarily derived from the plant Ageratum conyzoides, commonly known as the billy goat weed. It has garnered attention for its potential therapeutic properties, particularly in the field of pharmacology. Eupalestin is characterized by its complex chemical structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula and specific structural details of Eupalestin are essential for understanding its interactions and effects in biological systems.

Typical of flavonoids and other polyphenolic compounds. These reactions include:

  • Oxidation-Reduction Reactions: Eupalestin can undergo oxidation, leading to the formation of reactive oxygen species, which may play a role in its biological activity.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, which may affect its solubility and bioavailability.
  • Complexation: Eupalestin can form complexes with metal ions, influencing its stability and reactivity in biological systems.

These reactions contribute to Eupalestin's role as an active ingredient in medicinal formulations.

Eupalestin exhibits a range of biological activities, including:

  • Antibacterial Properties: Studies have shown that Eupalestin possesses significant antibacterial activity against various strains of bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects: It has demonstrated the ability to inhibit inflammatory processes, suggesting its utility in treating conditions characterized by chronic inflammation .
  • Antioxidant Activity: Eupalestin acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

These properties highlight Eupalestin's potential in therapeutic applications.

The synthesis of Eupalestin can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting Eupalestin from Ageratum conyzoides using solvents like methanol or ethanol. This method typically includes steps such as maceration, filtration, and concentration of the extract.
  • Chemical Synthesis: Although less common, synthetic routes can be developed to create Eupalestin or its derivatives. These methods often involve multi-step organic reactions that build the compound's complex structure.

The choice of synthesis method depends on the desired purity and yield of Eupalestin.

Eupalestin has several applications across different fields:

  • Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, Eupalestin is being explored as a potential ingredient in new drug formulations aimed at treating infections and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic products aimed at protecting skin from oxidative damage.
  • Food Industry: As a natural preservative, Eupalestin may be used to enhance the shelf life of food products by inhibiting microbial growth.

These applications reflect the versatility of Eupalestin as a bioactive compound.

Research on Eupalestin's interactions with biological systems has revealed:

  • Receptor Binding: Studies indicate that Eupalestin may interact with various cellular receptors, potentially modulating their activity. This interaction could explain its therapeutic effects.
  • Synergistic Effects: When combined with other compounds, such as traditional antibiotics or anti-inflammatory agents, Eupalestin may enhance their efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Understanding these interactions is crucial for optimizing the use of Eupalestin in therapeutic contexts.

Eupalestin shares structural and functional similarities with several other compounds. Here are some notable examples:

CompoundDescriptionUnique Features
QuercetinA flavonoid with strong antioxidant propertiesWidely studied for its cardiovascular benefits
KaempferolAnother flavonoid known for anti-inflammatory effectsExhibits similar antibacterial activity
RutinA glycoside of quercetinKnown for enhancing vitamin C absorption

Uniqueness

Eupalestin is unique due to its specific combination of antibacterial and anti-inflammatory activities coupled with antioxidant properties. While other flavonoids like quercetin also exhibit these activities, Eupalestin's distinct structural features and derived sources contribute to its unique profile in terms of efficacy and potential applications in medicine and health.

Molecular Identity

Eupalestin (IUPAC name: 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one) is a flavone derivative with the molecular formula C₂₁H₂₀O₉ and a molecular weight of 416.4 g/mol. Its structure comprises a chromen-4-one core substituted with five methoxy groups and a methylenedioxybenzene moiety, contributing to its lipophilicity and biological activity.

Key Structural Features:

  • Chromen-4-one backbone: Facilitates π-π stacking interactions with biological targets.
  • Methoxy groups: Positioned at C-5, C-6, C-7, C-8, and C-3', enhancing metabolic stability.
  • Methylenedioxy group: At C-4' and C-5', linked to antioxidant properties.
PropertyValue
SMILESCOC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC
InChI KeyYPFLOZZPZVKXBX-UHFFFAOYSA-N
Topological Polar SA90.90 Ų
LogP (XLogP3)2.80

Synonyms and Registry Data

Eupalestin is interchangeably referred to as Conyzorigun or NSC 321478 in pharmacological literature. Its CAS registry number (73340-44-0) and PubChem CID (331149) are widely used in chemical databases.

XLogP3

2.8

Other CAS

73340-44-0

Wikipedia

5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 02-18-2024

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